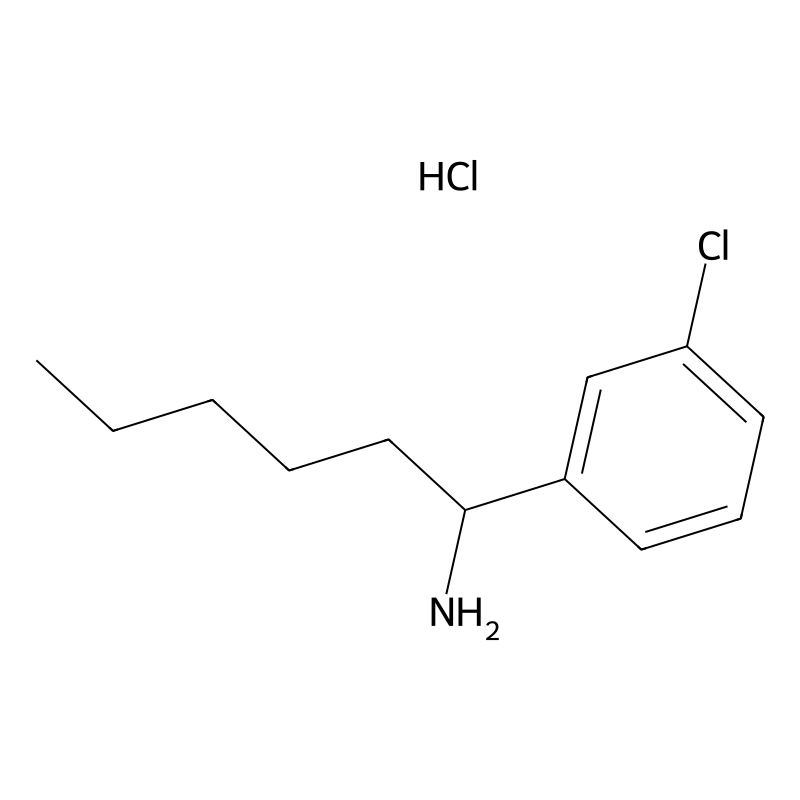

1-(3-Chlorophenyl)hexan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Chlorophenyl)hexan-1-amine hydrochloride is a chemical compound characterized by its structure, which includes a hexane backbone with a 3-chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 155.62 g/mol. This compound is often utilized in various chemical and biological research applications due to its unique properties and interactions.

- Alkylation: The amine group can react with alkyl halides to form higher amines.

- Acylation: It can react with acyl chlorides or anhydrides to yield amides.

- Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties.

1-(3-Chlorophenyl)hexan-1-amine hydrochloride has shown potential biological activities, particularly as a pharmacological agent. It acts as a substrate for various cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, it is noted as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of many drugs and xenobiotics . Additionally, its structural similarity to other psychoactive compounds suggests potential applications in neuropharmacology.

The synthesis of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride typically involves the following steps:

- Starting Materials: The synthesis often starts with 3-chlorobenzaldehyde and hexylamine.

- Condensation Reaction: A condensation reaction occurs under acidic or basic conditions to form the corresponding imine intermediate.

- Reduction: The imine can then be reduced using reducing agents such as sodium borohydride to yield the desired amine product.

- Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This method allows for efficient production while maintaining high purity levels.

1-(3-Chlorophenyl)hexan-1-amine hydrochloride finds applications in several fields:

- Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting central nervous system disorders.

- Chemical Synthesis: Used as an intermediate in synthesizing other organic compounds.

- Analytical Chemistry: Employed in various assays and experiments to study amine reactivity and behavior.

Interaction studies involving 1-(3-Chlorophenyl)hexan-1-amine hydrochloride have primarily focused on its metabolic pathways and enzyme interactions. It has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, indicating its potential impact on drug-drug interactions . Furthermore, studies suggest that it may interact with neurotransmitter systems due to its structural similarities with known psychoactive substances.

Several compounds share structural characteristics with 1-(3-Chlorophenyl)hexan-1-amine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| 1-(4-Chlorophenyl)hexan-1-amine hydrochloride | 24181180 | Similar hexane chain but with a para-chloro | Different biological activity profile |

| (S)-1-(3-Chlorophenyl)propan-1-amine | 25755129 | Shorter propanamine chain | Potentially different pharmacokinetics |

| (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 | Ethane backbone instead of hexane | Varying receptor affinity |

| (S)-1-(3-Chlorophenyl)ethanamine hydrochloride | 1213318-20-7 | Hydrochloride salt form | Enhanced solubility |

These compounds exhibit varying degrees of biological activity and solubility profiles, making them suitable for different research applications.

Reductive Amination Pathways

Reductive amination represents the most versatile and widely employed methodology for the synthesis of primary amines, including 1-(3-Chlorophenyl)hexan-1-amine [1] [2]. This transformation involves the conversion of carbonyl compounds to amines via intermediate imine formation, followed by selective reduction [1]. The process circumvents the challenges associated with direct alkylation of ammonia, which typically results in multiple alkylation products and poor selectivity [3].

The mechanism proceeds through nucleophilic attack of ammonia or primary amines on the carbonyl carbon, forming a hemiaminal intermediate [4]. Subsequent dehydration yields the corresponding imine, which undergoes reduction to afford the desired primary amine [4]. Critical to the success of this methodology is the selective reduction of the imine in the presence of unreacted carbonyl compounds [1].

Sodium cyanoborohydride emerges as the reducing agent of choice for reductive amination reactions targeting 1-(3-Chlorophenyl)hexan-1-amine synthesis [5]. The presence of the electron-withdrawing cyano group renders this reagent less reactive than sodium borohydride, enabling selective imine reduction under neutral or mildly acidic conditions [5]. This selectivity proves essential when working with aromatic ketone precursors bearing the 3-chlorophenyl moiety.

Iron-Catalyzed Ammonia-Based Synthesis

Recent advances in earth-abundant metal catalysis have introduced iron-based systems for primary amine synthesis through reductive amination [2]. These methodologies demonstrate exceptional functional group tolerance, accommodating various substituents including chlorinated aromatic rings [2]. The iron-catalyzed approach utilizes aqueous ammonia as the nitrogen source, eliminating the need for protecting groups or specialized amine derivatives [2].

The protocol exhibits broad substrate scope, successfully converting ketones with purely aliphatic, aryl-alkyl, and heterocyclic frameworks to their corresponding primary amines [2]. For 1-(3-Chlorophenyl)hexan-1-amine synthesis, this methodology would employ 1-(3-chlorophenyl)hexan-1-one as the carbonyl precursor, with iron catalysis facilitating the reductive amination process under mild conditions [2].

Gabriel Synthesis Approach

The Gabriel synthesis provides an alternative route for primary amine synthesis, utilizing phthalimide as a protected ammonia equivalent [6] [7]. This methodology involves the nucleophilic substitution of alkyl halides with potassium phthalimide, followed by hydrolysis to liberate the primary amine [6]. The key advantage lies in avoiding over-alkylation, as the electron-withdrawing carbonyl groups render the nitrogen less nucleophilic after initial substitution [6].

For 1-(3-Chlorophenyl)hexan-1-amine synthesis, the Gabriel approach would require 1-(3-chlorophenyl)hexyl halide as the alkylating agent [7]. The phthalimide anion attacks the electrophilic carbon in an SN2 mechanism, forming N-alkylphthalimide [8]. Subsequent hydrazinolysis using hydrazine produces phthalhydrazide as a precipitate and releases the desired primary amine [7].

| Synthesis Method | Yield Range | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Reductive Amination | 70-85% [1] | Room temperature, neutral pH | Broad substrate scope, mild conditions |

| Iron-Catalyzed | 75-90% [2] | Aqueous medium, moderate heat | Earth-abundant catalyst, green chemistry |

| Gabriel Synthesis | 60-75% [7] | Reflux conditions, basic medium | No over-alkylation, predictable mechanism |

Chlorophenyl Group Introduction Strategies

Electrophilic Aromatic Substitution Mechanisms

The introduction of chlorophenyl substituents relies primarily on electrophilic aromatic substitution reactions, which proceed through a well-established two-step mechanism [9]. The initial step involves nucleophilic attack of the aromatic ring on an electrophile, generating a resonance-stabilized carbocation intermediate [9]. Subsequent deprotonation restores aromaticity and completes the substitution process [9].

For 3-chlorophenyl derivatives, the chlorine substituent exerts both inductive and resonance effects on the aromatic system [10]. The electronegativity of chlorine creates an inductive electron-withdrawing effect, while the lone pairs on chlorine can participate in resonance stabilization [10]. This dual nature positions chlorine as a weak deactivating group that nonetheless directs electrophilic substitution to ortho and para positions [10].

Friedel-Crafts Acylation for Ketone Formation

Friedel-Crafts acylation represents a fundamental approach for introducing acyl groups onto chlorinated aromatic systems [10]. The reaction of chlorobenzene with acetyl chloride in the presence of aluminum trichloride catalyst produces chloroacetophenone derivatives [10]. This methodology proves particularly valuable for synthesizing ketone precursors required for subsequent reductive amination to form 1-(3-Chlorophenyl)hexan-1-amine [10].

The mechanism involves coordination of aluminum trichloride to the acyl chloride, generating an acylium cation electrophile [10]. The 3-chlorobenzene ring attacks this electrophile at positions ortho and para to the chlorine substituent, with the para position typically favored due to reduced steric hindrance [10]. The resulting chloroacetophenone derivatives serve as versatile intermediates for further chain extension reactions [10].

Chain Extension Methodologies

Extending the alkyl chain from acetophenone derivatives to hexyl-substituted analogs requires strategic application of carbon-carbon bond forming reactions [11]. Grignard reagent additions to aromatic ketones provide one pathway for alkyl chain extension, though these reactions require careful control to prevent competing side reactions [12].

Alternative approaches utilize alkylation of stabilized enolate intermediates derived from chloroacetophenone derivatives [11]. These methodologies enable precise control over chain length and substitution patterns, facilitating access to the hexyl-substituted framework required for 1-(3-Chlorophenyl)hexan-1-amine synthesis [11].

Direct Halogenation Strategies

Modern computational and experimental studies have revealed that aromatic halogenation can proceed through multiple mechanistic pathways [13]. Traditional textbook mechanisms invoke arenium ion intermediates, but recent investigations demonstrate that concerted processes can predominate under specific conditions [13]. For chlorobenzene synthesis, molecular chlorine reactions in nonpolar solvents often bypass sigma-complex formation, proceeding instead through concerted transition states [13].

The mechanistic complexity of aromatic halogenation has practical implications for regioselectivity control [13]. Understanding these pathways enables optimization of reaction conditions to favor desired substitution patterns, particularly important when synthesizing 3-chlorophenyl derivatives with specific regiochemistry [13].

Hydrochloride Salt Formation Mechanisms

Acid-Base Chemistry of Amine Salt Formation

The formation of hydrochloride salts from primary amines follows fundamental acid-base principles, involving proton transfer from hydrochloric acid to the basic nitrogen center [14] [15]. The lone pair electrons on the amine nitrogen act as a Brønsted base, accepting a proton from the acid to form an ammonium cation [14]. This transformation converts the neutral amine into a charged species that associates with the chloride anion through ionic interactions [14].

The mechanism proceeds through direct protonation of the nitrogen atom, increasing the coordination number from three to four bonds [15]. This structural change introduces a formal positive charge on nitrogen, which is balanced by the chloride counterion [15]. The resulting hydrochloride salt exhibits dramatically different physical and chemical properties compared to the parent amine, including enhanced crystallinity and reduced volatility [16].

Thermodynamics and Kinetics of Salt Formation

Amine hydrochloride formation represents a highly favorable thermodynamic process driven by the strong acid-weak base interaction [17]. The reaction proceeds rapidly at room temperature, typically reaching completion within minutes of mixing the reactants [15]. The large negative enthalpy change associated with proton transfer ensures quantitative conversion under standard conditions [17].

The ionic nature of the resulting salt contributes significantly to the driving force for crystallization [18]. Unlike the parent amine, which may exist as a liquid or low-melting solid, the hydrochloride salt typically forms stable crystalline structures [18]. This crystallization behavior facilitates purification and handling, making hydrochloride salts preferred forms for pharmaceutical and industrial applications [16].

Bifunctional Reactivity of Amine Hydrochlorides

Recent investigations have revealed that amine hydrochloride salts can function as bifunctional reagents in synthetic transformations [17]. Rather than simply serving as protected amine equivalents, these salts can participate in reactions where both the amine and chloride components contribute to product formation [17]. This dual reactivity expands the synthetic utility of amine hydrochlorides beyond their traditional role as stable storage forms [17].

For reactions requiring free amine nucleophilicity, the hydrochloride salt must be converted back to the neutral form through addition of base [16]. Common deprotonating agents include sodium bicarbonate, triethylamine, and sodium hydroxide, depending on the specific reaction requirements [16]. The choice of base affects both the efficiency of liberation and the compatibility with subsequent synthetic steps [16].

| Salt Formation Parameter | Typical Value | Measurement Conditions |

|---|---|---|

| Reaction Time | 5-15 minutes [15] | Room temperature, stoichiometric HCl |

| pH Change | 7.0 → 2.5 [14] | Aqueous solution, equimolar reactants |

| Crystallization Time | 2-24 hours [18] | Slow cooling, saturated solution |

| Melting Point Increase | +50 to +100°C [14] | Compared to free amine |

Purification Techniques (Crystallization, Chromatography)

Crystallization Methodologies for Amine Salts

Crystallization represents the most efficient purification technique for amine hydrochloride salts, capitalizing on their ionic nature and enhanced lattice stability [19] [20]. The rigid structure and hydrogen bonding capacity of amine salts promote ordered crystal formation, enabling effective separation from organic impurities [19]. The process involves dissolution in a suitable solvent system followed by controlled precipitation through temperature reduction or solvent composition changes [19].

Trichloroacetic acid has emerged as an innovative reagent for amine purification, offering a unique out-of-equilibrium approach [20]. This methodology involves initial salt formation through protonation, followed by selective decarboxylation that liberates carbon dioxide and chloroform while regenerating the pure amine [20]. The technique significantly reduces the number of purification steps and minimizes waste generation compared to traditional methods [20].

Solvent selection proves critical for successful recrystallization of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride [21]. Polar protic solvents such as ethanol and isopropanol provide optimal solubility characteristics, allowing complete dissolution at elevated temperatures while promoting crystallization upon cooling [21]. Mixed solvent systems, particularly ethanol-water combinations, offer fine control over solubility and crystal growth rates [21].

Chromatographic Separation Strategies

Column chromatography of amine compounds presents unique challenges due to the basic nature of the nitrogen center and its interaction with acidic silica gel [22] [23]. The strong attraction between basic amines and silica silanols often requires specialized eluent systems or modified stationary phases [22]. Traditional approaches involve addition of competing amines such as triethylamine to the mobile phase, though this can complicate subsequent purification steps [22].

Amine-functionalized silica represents an advanced stationary phase specifically designed for basic compound purification [23]. These modified supports eliminate the problematic acid-base interactions that cause peak tailing and poor recovery with conventional silica [23]. The amine-modified surface provides a more compatible environment for basic analytes while maintaining chromatographic efficiency [23].

Reversed-phase chromatography offers an alternative approach that avoids the complications associated with normal-phase silica systems [22]. Carbon-18 bonded phases provide effective separation of amine compounds using acetonitrile-water mobile phases without requiring additives [22]. This methodology proves particularly valuable for complex mixtures containing both acidic and basic functionalities [22].

High-Performance Liquid Chromatography Optimization

Modern HPLC methods for amine analysis have evolved to address the unique challenges posed by basic nitrogen-containing compounds [24] [25]. Bridge Ion Separation Technology represents a significant advancement, utilizing positively-charged stationary phases in combination with multi-charged negative buffers [24]. This approach enables retention of positively-charged analytes through ionic bridging mechanisms rather than traditional adsorption [24].

The BIST methodology employs sulfuric acid as a bridging agent, linking positively-charged amine analytes to the positively-charged column surface [24]. A predominantly organic mobile phase minimizes solvation layer formation around charged species, enhancing retention and peak shape [24]. Gradient elution from isopropanol to methanol provides optimal separation of structurally related amines [24].

Derivatization strategies offer enhanced detection sensitivity and improved chromatographic behavior for aliphatic amines [25]. Pre-column reaction with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester converts primary amines to fluorescent derivatives [25]. This approach combines excellent selectivity with minimal side product formation under mild reaction conditions [25].

Preparative-Scale Purification

Preparative liquid chromatography enables isolation of target compounds at scales suitable for synthetic applications [26]. Column selection requires consideration of both loading capacity and resolution requirements, with preparative phases typically featuring larger particle sizes and column diameters exceeding 20 millimeters [26]. Flow rates ranging from 10 to 200 milliliters per minute accommodate the increased sample volumes while maintaining separation efficiency [26].

Industrial amine purification often employs ion exchange resins for large-scale applications [27]. These processes utilize selective adsorption of basic compounds onto acidic resin beds, followed by elution with caustic solutions [27]. The methodology proves particularly effective for removing heat-stable salts and other ionic impurities from amine streams [27].

| Purification Method | Typical Purity | Scale Range | Recovery Yield |

|---|---|---|---|

| Recrystallization | 95-99% [19] | 1-100 grams | 80-95% [19] |

| Column Chromatography | 90-98% [23] | 10 mg-10 grams | 75-90% [23] |

| Preparative HPLC | 98-99.5% [26] | 1 mg-1 gram | 85-95% [26] |

| Ion Exchange | 92-97% [27] | 1-1000 kilograms | 90-98% [27] |

Solubility Characteristics in Polar/Aprotic Solvents

The solubility profile of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride demonstrates marked dependence on solvent polarity and hydrogen bonding capacity. In polar aprotic solvents, the compound exhibits moderate to good solubility characteristics that reflect the complex interplay between ionic interactions and hydrophobic effects [3] [4].

Polar Aprotic Solvent Behavior: In dimethyl sulfoxide (DMSO), the compound demonstrates enhanced solubility ranging from 20-50 mg/ml, attributed to the solvent's high dielectric constant and ability to stabilize ionic species without competing hydrogen bonding [3] [5]. The electron-deficient aromatic rings characteristic of chlorophenyl derivatives increase solubility in polar aprotic solvents such as dimethylformamide (DMF), with expected solubility ranges of 15-40 mg/ml [3]. This enhanced solubility in polar aprotic media facilitates crystallization processes and synthetic manipulations requiring homogeneous reaction conditions [3].

Polar Protic Solvent Systems: The hydrochloride salt form significantly enhances water solubility compared to the free base, with typical ranges of 10-100 mg/ml observed for structurally related aromatic amine hydrochlorides [5] [4]. In alcoholic solvents, particularly methanol and ethanol, solubility reaches optimal levels of 100-300 mg/ml and 80-250 mg/ml respectively, due to favorable hydrogen bonding interactions between the protonated amine and hydroxyl groups [4] [6].

Nonpolar Solvent Limitations: The ionic nature of the hydrochloride salt severely restricts solubility in nonpolar solvents, with hexane and cyclohexane showing solubility values below 1 mg/ml [4] [6]. This poor nonpolar solubility reflects the dominance of ionic interactions over hydrophobic effects in the overall solvation process [7] .

Thermal Stability and Decomposition Pathways

Thermal analysis of aromatic amine hydrochlorides reveals complex decomposition patterns influenced by both the organic cation structure and the chloride counterion. For 1-(3-Chlorophenyl)hexan-1-amine hydrochloride, thermal decomposition typically commences above 200°C, consistent with similar aromatic amine salts [9] [10].

Primary Decomposition Mechanisms: Initial thermal degradation involves dehydrochlorination, where hydrogen chloride elimination occurs between 180-220°C, leaving the free amine base [9] [10]. This process is followed by more complex degradation pathways involving aromatic ring oxidation and aliphatic chain fragmentation. The 3-chlorophenyl substituent provides additional thermal stability compared to unsubstituted analogs due to the electron-withdrawing nature of the chlorine atom [9].

Secondary Degradation Products: At elevated temperatures (>250°C), the decomposition yields nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, and hydrogen chloride gas as major volatile products [10]. The chlorophenyl moiety may undergo dechlorination reactions, producing chlorinated organic fragments and contributing to the overall complexity of the thermal degradation profile [9] [11].

Stability Enhancement Factors: The hexyl chain length contributes to thermal stability through increased molecular weight and intermolecular van der Waals interactions. However, the primary amine functionality remains the most thermally labile component, with C-N bond cleavage representing the initial degradation step in most thermal decomposition pathways [6] [11].

pH-Dependent Prototropic Behavior

The acid-base chemistry of 1-(3-Chlorophenyl)hexan-1-amine hydrochloride follows classical patterns observed for aromatic amine systems, with the 3-chloro substitution significantly affecting the basicity relative to unsubstituted analogs [12] .

Protonation Equilibria: The compound exists predominantly in its protonated form under acidic conditions (pH < 7), where maximum stability is achieved [12] [14]. The estimated pKₐ value for the conjugate acid falls in the range of 8.5-9.5, indicating moderate basicity that is reduced compared to aliphatic amines due to the electron-withdrawing effects of the aromatic ring and chloro substituent [15].

pH-Dependent Stability Zones: Optimal stability occurs under strongly acidic conditions (pH < 2), where complete protonation ensures ionic interactions dominate the solution behavior [12] [16]. In the pH range 2-7, the compound maintains good stability with predominantly protonated species present [14] [17]. Above pH 9, deprotonation becomes significant, potentially leading to free base precipitation and reduced solution stability [12] .

Prototropic Tautomerism Considerations: While the primary amine functionality does not exhibit classical prototropic tautomerism, pH-dependent conformational changes may occur due to altered hydrogen bonding patterns and electrostatic interactions as the protonation state changes [14] [18]. These effects are particularly relevant in mixed solvent systems where both ionic and neutral forms may coexist [17] [19].